2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
2-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
Molecular Weight: 331.77 g/mol
IUPAC Name: This compound
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis. This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring system . Further elaboration of the synthetic steps would be needed for a detailed procedure.
Industrial Production: The industrial-scale production of this compound likely involves optimization of the synthetic route, scalability, and purification methods. Unfortunately, specific industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, leading to modifications in its functional groups.
Substitution: Substituents on the benzamide and quinoline moieties can be replaced via substitution reactions.
Common Reagents and Conditions: These reactions may involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research would be needed to explore these outcomes.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers investigate its potential as a drug candidate due to its unique structure.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Studies explore its effects on cellular processes, such as cell growth, apoptosis, or enzyme inhibition.
Drug Discovery: Researchers screen its derivatives for potential therapeutic applications.
Pharmaceuticals: It may find use in drug development.
Agrochemicals: Its structural features could be relevant for pesticide or herbicide design.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, exploring related indole derivatives and comparing their properties would provide insights into its uniqueness.
Properties
Molecular Formula |
C19H16ClN3O |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-13-11-14-8-9-23(18(14)21-17(13)10-12)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
OSSBOAVAANUQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4Cl)C=C2C=C1 |
Origin of Product |
United States |
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